molecular formula C32H27NO2 B14806480 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline

Cat. No.: B14806480
M. Wt: 457.6 g/mol
InChI Key: QDXCMIDMLVCQNC-JLHYYAGUSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines. It features a complex structure with methoxy groups and naphthalene moieties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: This involves the reaction of naphthalene with suitable reagents to introduce the vinyl group.

    Coupling reaction: The naphthalene derivative is then coupled with 4-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methoxy-substituted phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine or reduced aromatic rings.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and aromatic rings facilitate binding to specific sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methoxyphenyl)aniline: Lacks the naphthalene moiety, making it less complex.

    N-(4-(2-(Naphthalen-1-yl)vinyl)phenyl)aniline: Lacks the methoxy groups, affecting its reactivity and applications.

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline is unique due to its combination of methoxy groups and naphthalene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H27NO2

Molecular Weight

457.6 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-[(E)-2-naphthalen-1-ylethenyl]aniline

InChI

InChI=1S/C32H27NO2/c1-34-30-20-16-28(17-21-30)33(29-18-22-31(35-2)23-19-29)27-14-11-24(12-15-27)10-13-26-8-5-7-25-6-3-4-9-32(25)26/h3-23H,1-2H3/b13-10+

InChI Key

QDXCMIDMLVCQNC-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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